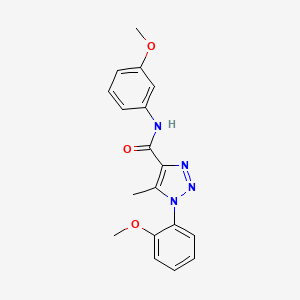
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to "1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," often involves the use of click chemistry, particularly the [3+2] cycloaddition of azides and alkynes. This method provides a straightforward and efficient route to 1,2,3-triazoles, characterized by high yields and the ability to introduce diverse substituents at the triazole ring, allowing for the synthesis of a wide array of derivatives with varying properties and potential applications (Chen, Liu, & Chen, 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods provide detailed information on the molecular conformation, bond lengths, and angles, crucial for understanding the compound's chemical behavior and interactions. For instance, NMR spectroscopy and X-ray diffraction have been used to ascertain the structure of closely related triazole compounds, ensuring the correct synthesis and identification of the target molecule (Kariuki et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 1,2,4-triazole derivatives, similar to the chemical , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007). This suggests potential utility in developing new antimicrobial agents.
Cancer Cell Inhibition
Triazole derivatives have been investigated for their role in inhibiting cancer cell proliferation. For example, a study on 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showed distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). This highlights the potential for triazole compounds in cancer therapy.
Corrosion Inhibition
Research has also explored the use of triazole derivatives as corrosion inhibitors. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to inhibit acidic corrosion on mild steel in hydrochloric acid medium, with high inhibition efficiency (Bentiss et al., 2009). This indicates a potential application in metal preservation and protection.
Anti-Inflammatory Activity
1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, which share a structural similarity with the chemical in focus, have been synthesized and shown remarkable anti-inflammatory activity. These compounds exhibited activity comparable to standard drugs like indomethacin and celecoxib, with lower ulcerogenicity (Abdel‐Aziz et al., 2014). This suggests their potential as safer anti-inflammatory drugs.
Cytotoxicity Against Cancer Cells
Derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and tested for their cytotoxicity against breast cancer cell lines. Some of these compounds showed promising cytotoxicity, indicating potential for development as anticancer agents (Shinde et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUAWPVQYNDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

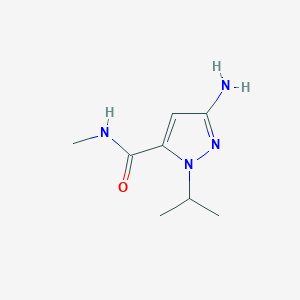
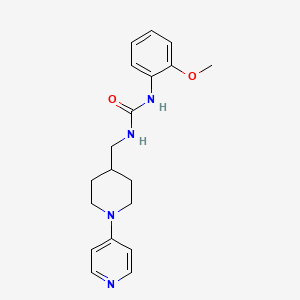
![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
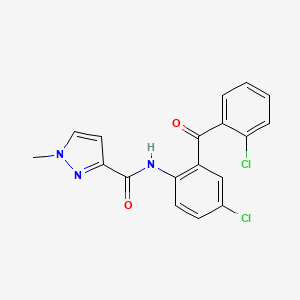
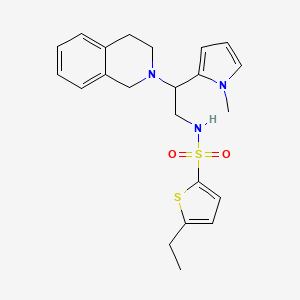
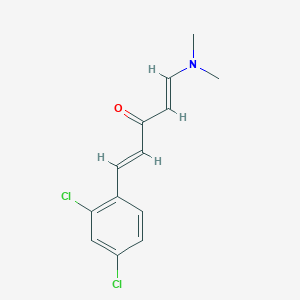

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)
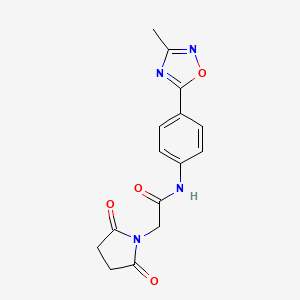
![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)